2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- is a chemical compound with the molecular formula C₁₃H₁₃NO₄ This compound is characterized by the presence of a pyrrolidinedione ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- typically involves the reaction of 3,4-methylenedioxyphenethylamine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but lacks the benzodioxole moiety.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: Contains a similar benzodioxole moiety but has different substituents on the pyrrolidine ring
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]- is unique due to the presence of both the pyrrolidinedione ring and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
191015-17-5 |
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Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO4/c15-12-3-4-13(16)14(12)6-5-9-1-2-10-11(7-9)18-8-17-10/h1-2,7H,3-6,8H2 |
InChI Key |
FLEZJYTZOODXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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